Ethyl 5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and have found applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of 1,2,3-triazoles, characterized by a five-membered ring containing three nitrogen atoms, imparts significant stability and reactivity, making them valuable in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and regioselective, often catalyzed by copper(I) ions. The general reaction conditions include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times . The use of heterogeneous catalysts, such as copper-on-charcoal, further enhances the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interfere with cellular pathways, such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and often exhibit slightly different biological activities.
Triazole-Pyrimidine Hybrids: These hybrids combine the triazole ring with a pyrimidine ring, resulting in compounds with enhanced neuroprotective and anti-inflammatory properties.
The uniqueness of Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate lies in its specific substituents, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 5-ethyl-2-propan-2-yltriazole-4-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-5-8-9(10(14)15-6-2)12-13(11-8)7(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
CCHRZLIYAUOYBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(N=C1C(=O)OCC)C(C)C |
Origin of Product |
United States |
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